

An In-depth Technical Guide to Iron(II) Acetate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Iron(II) acetate*

Cat. No.: *B012342*

[Get Quote](#)

This guide provides a comprehensive technical overview of **iron(II) acetate**, also known as ferrous acetate. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the core physicochemical properties, synthesis methodologies, and key applications of this versatile iron salt. We will explore both the anhydrous and hydrated forms, providing insights grounded in established scientific principles and experimental observations.

Introduction: The Chemistry of Iron(II) Acetate

Iron(II) acetate is a coordination compound with the chemical formula $\text{Fe}(\text{CH}_3\text{COO})_2$. It exists in an anhydrous form as well as a hydrated state, most commonly as a tetrahydrate ($\text{Fe}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$)[1]. The compound consists of a central iron atom in the +2 oxidation state bonded to two acetate ligands[2][3]. The anhydrous form typically appears as a white to light grey or tan powder, while the tetrahydrate is a light green crystalline solid[1][4].

A critical characteristic of **iron(II) acetate** is its sensitivity to air and moisture. The iron(II) center is susceptible to oxidation to iron(III), particularly in the presence of water, which can lead to the formation of brown iron(III) acetate complexes. This reactivity necessitates handling and storage under an inert atmosphere, such as nitrogen or argon, to maintain the compound's purity and integrity for experimental use[2][3]. In its solid, anhydrous state, **iron(II) acetate** adopts a polymeric structure where octahedral iron centers are linked by acetate ligands[1][4].

Physicochemical Properties: A Quantitative Overview

The utility of a chemical compound in a research or industrial setting is fundamentally dictated by its physical and chemical properties. For **iron(II) acetate**, the molecular weight and thermal behavior are of primary importance.

Molecular Weight and Formula

The molecular formula of anhydrous **iron(II) acetate** is $C_4H_6FeO_4$. The molar mass is consistently reported as approximately 173.93 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#). The tetrahydrate form has the formula $C_4H_{14}FeO_8$ and a correspondingly higher molecular weight.

Melting Point and Thermal Decomposition

A distinct melting point is not observed for **iron(II) acetate**. Instead, it undergoes decomposition at elevated temperatures. The reported range for this decomposition is consistently between 190°C and 200°C[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#). This thermal instability is a crucial consideration in applications such as the synthesis of iron oxide nanoparticles, where the compound serves as a precursor and is intentionally decomposed[\[3\]](#)[\[12\]](#). The decomposition process typically yields iron oxides, carbon dioxide, and acetone.

The following table summarizes the key quantitative data for both anhydrous and tetrahydrate forms of **iron(II) acetate**.

Property	Anhydrous Iron(II) Acetate	Iron(II) Acetate Tetrahydrate
Chemical Formula	C ₄ H ₆ FeO ₄	C ₄ H ₁₄ FeO ₈
Molecular Weight	173.93 g/mol [1][2][5][6][7][8] [13][14]	245.99 g/mol
Appearance	White to tan or light grey powder[1][2][4][5][9][10][11]	Light green crystals[1]
Melting Point	190-200 °C (with decomposition)[2][4][5][6][8][9] [10][11][12][15]	Decomposes upon heating[16] [17]
Solubility in Water	Soluble[1][4][5]	Highly soluble[1][4]

Synthesis of Iron(II) Acetate: A Validated Laboratory Protocol

The synthesis of high-purity **iron(II) acetate** is critical for reproducible research outcomes. The most common laboratory-scale synthesis involves the reaction of iron metal with acetic acid. The key to obtaining the iron(II) salt is to perform the reaction under anaerobic conditions to prevent oxidation to iron(III).

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the laboratory synthesis of **iron(II) acetate**.

[Click to download full resolution via product page](#)

Caption: Laboratory synthesis workflow for **Iron(II) Acetate**.

Step-by-Step Experimental Protocol

This protocol describes the synthesis of **iron(II) acetate** tetrahydrate, which can then be dehydrated if the anhydrous form is required.

- Apparatus Setup: Assemble a two-neck round-bottom flask equipped with a reflux condenser and a gas inlet for an inert gas (nitrogen or argon).
- Reagent Preparation: Add 10 g of fine iron powder to the flask. In a separate beaker, prepare a solution of 50 mL of glacial acetic acid and 50 mL of deionized water. De-gas the acetic acid solution by bubbling the inert gas through it for at least 15 minutes.
- Reaction: Carefully add the de-gassed acetic acid solution to the flask containing the iron powder. Begin a steady flow of the inert gas through the apparatus.
- Heating: Gently heat the reaction mixture to approximately 60-70°C using a heating mantle. Hydrogen gas will evolve as the iron reacts with the acid^{[1][4]}. The reaction can be represented as: $\text{Fe} + 2 \text{CH}_3\text{COOH} \rightarrow \text{Fe}(\text{CH}_3\text{COO})_2 + \text{H}_2$ ^{[1][3]}.
- Reaction Monitoring: Continue heating until the evolution of hydrogen gas ceases, which typically takes several hours. The solution should take on a pale green color.

- **Filtration:** While still warm, filter the solution through a Büchner funnel to remove any unreacted iron powder. This step should be performed quickly to minimize contact with air.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to promote the crystallization of **iron(II) acetate** tetrahydrate.
- **Isolation and Drying:** Collect the light green crystals by vacuum filtration. Wash the crystals with a small amount of cold, de-gassed water, followed by a wash with diethyl ether to facilitate drying. Dry the crystals under vacuum.
- **Storage:** Store the final product in a tightly sealed container under an inert atmosphere.

Applications in Research and Development

Iron(II) acetate is a valuable precursor and catalyst in various fields of research and development.

Nanoparticle Synthesis

One of the most significant applications of **iron(II) acetate** is as a precursor for the synthesis of iron oxide nanoparticles, such as magnetite (Fe_3O_4) and maghemite ($\gamma-Fe_2O_3$)[2][3][12]. The thermal decomposition of **iron(II) acetate** in the presence of surfactants and high-boiling point solvents allows for the controlled synthesis of monodisperse nanoparticles with tunable sizes and magnetic properties[3]. These nanoparticles are integral to applications in:

- **Biomedical Imaging:** As contrast agents in Magnetic Resonance Imaging (MRI)[3][4].
- **Drug Delivery:** For targeted delivery of therapeutics[3].
- **Catalysis:** As catalysts in various organic reactions[2][3][4].
- **Magnetic Storage:** In the development of high-density data storage media[4][12].

Catalysis in Organic Synthesis

Iron(II) acetate serves as a catalyst in several organic transformations. It is employed in oxidation reactions and has been used in Friedel-Crafts acylation reactions to improve yields

and reaction rates[2][3][4]. Its use as a dopant in perovskite films for piezoelectric devices is also an emerging area of research[4][12].

Mordant in the Dyeing Industry

Historically and in certain specialized applications, **iron(II) acetate** is used as a mordant in the textile industry[1][2][4]. It helps to fix dyes to fabrics, often producing black, grey, or brown hues[3].

Safety and Handling

Iron(II) acetate is considered a hazardous substance and requires careful handling.

- Irritation: It is known to cause skin, eye, and respiratory irritation[2][10][14][18].
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound[2][14][18]. Work in a well-ventilated area or a fume hood to avoid inhaling the dust[18].
- Storage: Due to its air and moisture sensitivity, it must be stored in a tightly sealed container under a dry, inert atmosphere[2][3][18][19].
- Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal[14].

Conclusion

Iron(II) acetate is a fundamental chemical with well-defined physicochemical properties that underpin its diverse applications. Its molecular weight of approximately 173.93 g/mol and its characteristic thermal decomposition in the 190-200°C range are key parameters for its use in materials science, particularly in the synthesis of iron oxide nanoparticles. A thorough understanding of its synthesis, handling requirements, and reactivity is essential for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iron(II) acetate - Wikipedia [en.wikipedia.org]
- 2. Iron(II) acetate | Fe(OAc)2 | Fe(CH₃COO)2 – Ereztech [ereztech.com]
- 3. nbinno.com [nbinno.com]
- 4. grokipedia.com [grokipedia.com]
- 5. nbinno.com [nbinno.com]
- 6. Manufacturers of Iron(II) acetate, ≥99.99%, CAS 3094-87-9, I 8653, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. Iron(II) acetate, anhydrous | Fe(OAc)2 | C₄H₆O₄Fe - Ereztech [ereztech.com]
- 10. Iron (II) Acetate, anhydrous - CAS 3094-87-9 [prochemonline.com]
- 11. Iron (II) Acetate, anhydrous - ProChem, Inc. [prochemonline.com]
- 12. 乙酸铁(II) 95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. strem.com [strem.com]
- 14. fishersci.at [fishersci.at]
- 15. iron(II) acetate [chemister.ru]
- 16. americanelements.com [americanelements.com]
- 17. nanochemazone.com [nanochemazone.com]
- 18. prochemonline.com [prochemonline.com]
- 19. gelest.com [gelest.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Iron(II) Acetate: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012342#iron-ii-acetate-molecular-weight-and-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com